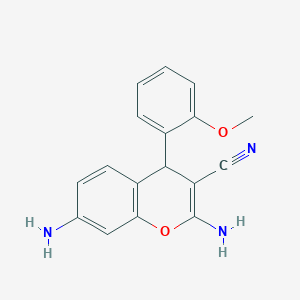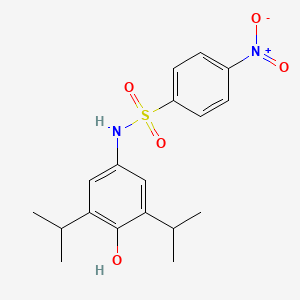![molecular formula C17H15N3O3S2 B4960477 N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to have antioxidant properties, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide has been shown to have low toxicity and good biocompatibility. Studies have also shown that the compound has anti-inflammatory properties and can reduce oxidative stress. In addition, the compound has been shown to have a positive effect on insulin resistance and glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide in lab experiments is its low toxicity and good biocompatibility. Another advantage is its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Another direction is to explore its applications in material science, such as in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on biochemical and physiological processes.
Synthesis Methods
The synthesis method for N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide involves a multi-step process. The first step involves the reaction between 4-aminomethylpyridine and 2-bromo-1-phenylethanone to form 4-{[(pyridin-4-ylmethyl)amino]methyl}phenone. The second step involves the reaction between 4-{[(pyridin-4-ylmethyl)amino]methyl}phenone and thiophene-2-carboxylic acid to form N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide.
Scientific Research Applications
N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has shown promising results in inhibiting the growth of cancer cells. In material science, the compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, the compound has been used as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
N-phenyl-4-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c21-17(20-14-4-2-1-3-5-14)16-10-15(12-24-16)25(22,23)19-11-13-6-8-18-9-7-13/h1-10,12,19H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXDEOTULGQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
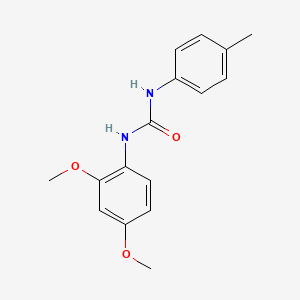
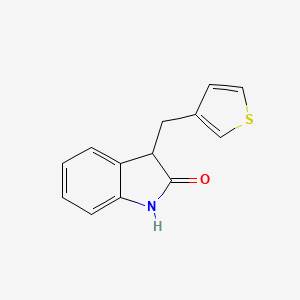
![N-(3-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4960413.png)
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
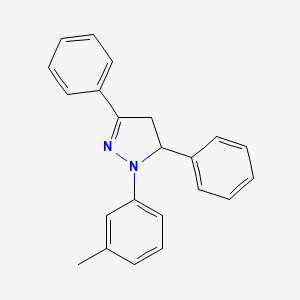
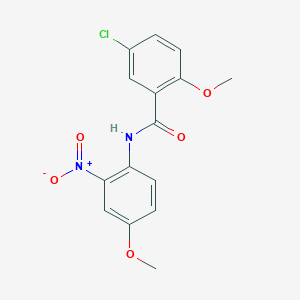
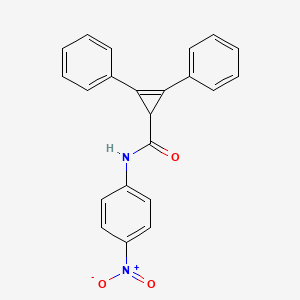
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)
